![molecular formula C24H24N2O4S B4980898 N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4980898.png)
N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique structural properties that make it an ideal candidate for use in synthesizing new materials with desirable properties.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is not fully understood. However, it is believed to interact with specific biological targets, such as enzymes or receptors, and modulate their activity. This can lead to changes in biochemical and physiological processes, which can have therapeutic or diagnostic applications.
Biochemical and physiological effects:
N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have various biochemical and physiological effects, depending on the specific biological target it interacts with. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which can have potential applications in cancer therapy. It has also been shown to modulate the activity of specific receptors involved in pain signaling, which can have potential applications in pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in lab experiments is its unique structural properties, which make it an ideal candidate for synthesizing new materials with desirable properties. Another advantage is its potential applications in drug discovery and chemical biology, which can provide insights into the mechanisms underlying biological processes. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to predict its effects on specific biological targets.
Zukünftige Richtungen
There are several future directions for N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide research. One direction is to further investigate its mechanism of action and identify specific biological targets that it interacts with. This can provide insights into the underlying mechanisms of various biological processes and lead to the development of new therapeutics. Another direction is to explore its potential applications in materials science, such as synthesizing new materials with improved properties. Additionally, further research is needed to determine the potential advantages and limitations of using N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in lab experiments, which can help guide future research in this area.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide involves a multi-step process that starts with the reaction of 3-acetylphenol with 2,3-dimethylbenzenesulfonyl chloride. The resulting product is then reacted with 4-methylbenzoyl chloride to obtain the final product. This synthesis method has been optimized to produce high yields of N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide with good purity.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been used in various scientific research applications, including materials science, drug discovery, and chemical biology. In materials science, this compound has been used to synthesize new materials with desirable properties, such as improved mechanical and thermal stability. In drug discovery, N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been investigated for its potential as a lead compound for developing new drugs that target specific biological pathways. In chemical biology, this compound has been used to study the interactions between proteins and small molecules, which can provide insights into the mechanisms underlying biological processes.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-15-7-5-10-22(17(15)3)26-31(29,30)23-14-20(12-11-16(23)2)24(28)25-21-9-6-8-19(13-21)18(4)27/h5-14,26H,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBYEWQTYVRNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.